2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mechanism of Action
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a variety of neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the activity of this receptor, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can modulate these processes and potentially improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, possibly through its effects on the amygdala and prefrontal cortex. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have antidepressant effects, possibly through its effects on the hippocampus and prefrontal cortex. In addiction research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior, possibly through its effects on the nucleus accumbens and prefrontal cortex.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more targeted manipulation of this receptor compared to non-selective antagonists. However, a limitation of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is its potential off-target effects, as it may bind to other receptors in addition to mGluR5.
Future Directions
There are several potential future directions for research on 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is its potential applications in the treatment of substance use disorders, particularly in combination with other medications or behavioral therapies. Additionally, further research is needed to better understand the mechanisms underlying 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide's effects on cognitive deficits in schizophrenia, which could potentially lead to the development of new treatments for the disorder. Finally, there may be potential applications for 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
Synthesis Methods
The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves a multi-step process starting with the reaction of 2-methoxybenzoyl chloride with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the intermediate 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. The intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance use disorders. In schizophrenia research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to improve cognitive deficits in animal models of the disorder.
properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPSVFOCWJDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.